molecular formula C14H30O B090644 7-Ethyl-2-methyl-4-undecanol CAS No. 103-20-8

7-Ethyl-2-methyl-4-undecanol

Cat. No. B090644
CAS RN: 103-20-8
M. Wt: 214.39 g/mol
InChI Key: JKKBSZCOVNFRCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes an improved method for synthesizing 4-azatricyclo[5.2.2.0^4,8]undecan-11-one, which is a complex bicyclic compound. The synthesis involves a two-step process starting with hydrogenolysis followed by intramolecular alkylation. The precursor azabicyclic alcohol required for this synthesis is obtained through oxidative cyclization . Although this synthesis is for a different compound, the methodologies used could potentially be adapted for the synthesis of 7-Ethyl-2-methyl-4-undecanol, considering that both molecules may share structural similarities.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of syn-2,syn-7-dihydroxy-2,7-dimethyltricyclo[4.3.1.1^3,8]undecane by discussing its crystal structures when formed with different solvents . The study reveals that the crystal structure can vary significantly depending on the solvent used during the crystallization process. This information is relevant to the molecular structure analysis of 7-Ethyl-2-methyl-4-undecanol, as it suggests that solvent interactions can play a crucial role in the final structure of a compound.

Chemical Reactions Analysis

Neither of the provided papers directly discusses the chemical reactions of 7-Ethyl-2-methyl-4-undecanol. However, the papers do discuss chemical reactions related to the synthesis and crystallization of complex organic compounds . These reactions could provide a foundation for understanding the types of chemical reactions that 7-Ethyl-2-methyl-4-undecanol might undergo, especially in terms of functional group transformations and interactions with solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Ethyl-2-methyl-4-undecanol are not directly addressed in the provided papers. However, the papers do mention properties of related compounds, such as the impact of solvent on the crystal structure , which could be extrapolated to hypothesize about the solubility, crystallinity, and potential for forming inclusion complexes of 7-Ethyl-2-methyl-4-undecanol. The synthesis paper implies that the compound may have specific reactivity due to the presence of functional groups that can undergo hydrogenolysis and alkylation, which could also be relevant for 7-Ethyl-2-methyl-4-undecanol.

Scientific Research Applications

  • Microbial Degradation of Long-Chain Methyl Ketones : A study found that soil microorganisms, particularly a strain of Pseudomonas, can degrade 2-tridecanone into several products including 1-undecanol, indicating a unique mechanism for the biological degradation of long-chain, aliphatic, methyl ketones (Forney, Markovetz, & Kallio, 1967).

  • Extraction and Determination of Heavy Metals : A new extraction method based on dispersive liquid-liquid microextraction using a green solvent, which includes 1-undecanol, was developed for determining heavy metals in soil and vegetables. This method demonstrates the utility of 1-undecanol in environmental monitoring (Habibollahi et al., 2018).

  • Odor Properties in Flavor and Fragrance Industry : A study on the olfactory properties of various undecan-x-ols revealed that these compounds, including 1-undecanol, have pleasant, fruity, herbaceous odors suitable for use in flavor and fragrance applications (Gibka & Gliński, 2008).

  • Synthesis of Novel Compounds : Research on the efficient two-step synthesis of 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane] demonstrated its application as an initiator for grafting polymers from gold surfaces, highlighting its potential in material science (Belegrinou et al., 2010).

  • Pharmaceutical Research : In pharmaceutical research, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized, exploring their potential application in medicinal chemistry (Li et al., 2014).

  • Analytical Chemistry : A new liquid-phase microextraction method based on the solidification of floating organic drop involving 1-undecanol was described, showcasing its application in the analytical determination of polycyclic aromatic hydrocarbons in environmental samples (Zanjani et al., 2007).

Safety And Hazards

When handling 7-Ethyl-2-methyl-4-undecanol, it is recommended to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, and clothing . Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

7-ethyl-2-methylundecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBSZCOVNFRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883292
Record name 4-Undecanol, 7-ethyl-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-2-methyl-4-undecanol

CAS RN

103-20-8
Record name 7-Ethyl-2-methyl-4-undecanol
Source CAS Common Chemistry
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Record name 7-Ethyl-2-methyl-4-undecanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 7-ethyl-2-methylundecan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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